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Compound of Interest

Compound Name: R 28935

Cat. No.: B1678707

This technical guide provides a comprehensive overview of the pharmacological profile of R
28935, a centrally acting antihypertensive agent. The information is synthesized from
preclinical studies conducted in the mid-1970s. This document is intended for researchers,
scientists, and drug development professionals, presenting the available data on its
mechanism of action, hemodynamic effects, and comparative pharmacology.

Introduction

R 28935, with the chemical name erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-
piperidyl)-2-benzimidazolinone, is an analogue of the antipsychotic drug pimozide.[1] It was
investigated for its potential as an antihypertensive agent.[1][2] The primary characteristic of R
28935 s its central mechanism of action, which notably does not involve the alpha-adrenergic
receptor system, distinguishing it from many other centrally acting antihypertensives of its time.

[1]

Mechanism of Action

The hypotensive effect of R 28935 is initiated within the central nervous system. Studies
involving intraventricular (i.c.v.) administration in conscious renal hypertensive cats
demonstrated a marked fall in blood pressure, indicating a central site of action.[1]

A key feature of R 28935's pharmacological profile is its independence from central alpha-
adrenoreceptors. This was established in experiments where the hypotensive effect of R 28935
was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like
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tolazoline and phentolamine.[1] In contrast, these antagonists did block the hypotensive effects
of clonidine and alpha-methyl-dopa, which were used as positive controls.[1]

Furthermore, R 28935 does not exhibit peripheral sympathomimetic actions. In vitro studies on
perfused artery preparations showed that it did not alter basal perfusion pressures or the
vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1] This suggests that its
vasodilatory effects are mediated centrally, leading to a decrease in sympathetic outflow, rather
than through direct action on peripheral blood vessels.

Hemodynamic Effects

The primary hemodynamic consequence of R 28935 administration is a significant and lasting
reduction in blood pressure.[2] This is attributed to a considerable decrease in total peripheral
vascular resistance.[2] Importantly, this vasodilation is achieved without negatively impacting
myocardial function.[2]

A notable advantage of R 28935 observed in preclinical models is the relative lack of
bradycardia (slowing of heart rate) at equiactive hypotensive doses when compared to agents
like clonidine, guanethidine, and propranolol.[1][2] Additionally, unlike guanethidine and
mecamylamine, R 28935 does not induce significant postural hypotension.[2]

Data Presentation

The following tables summarize the quantitative and comparative data for R 28935 from the
available preclinical studies.

Table 1: Antihypertensive Activity of R 28935
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. Route of Duration of

Species/Model . . Dose Range . Reference
Administration Action

Conscious

Spontaneously Intraperitoneal

] ] 0.63 - 40 mg/kg Several hours [2]

Hypertensive (i.p.)

Rats (SHR)

Beagles with

Renal Oral (p.0.) 1.25 mg/kg Several hours [2]

Hypertension

Conscious Renal

) Intraventricular N

Hypertensive (icv) 25 ug Not specified [1]
i.c.v.

Cats

Anesthetized

Beagles with ) 0.02-0.64 N
Intravenous (i.v.) Not specified 2]

Renal mg/kg

Hypertension

Table 2: Hemodynamic and Comparative Profile of R 28935
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Comparison
Parameter Species/Model R 28935 Effect  with other Reference
agents
Equiactive to
SHR, Beagles, Marked and clonidine,
Blood Pressure _ . [1][2]
Cats lasting decrease guanethidine,
propranolol
) Less bradycardia
No bradycardia o
o than clonidine,
Heart Rate SHR, Cats or significantly o [11[2]
) guanethidine,
less bradycardia
propranolol
Total Peripheral ) ]
Anesthetized Considerable N
Vascular Not specified [2]
] Beagles decrease
Resistance
Myocardial Anesthetized N
) Not affected Not specified 2]
Function Beagles
Guanethidine
No significant and
Postural o )
] SHR (tilting) postural mecamylamine [2]
Hypotension _ _
hypotension induced postural
hypotension
Peripheral
~ Perfused Artery ]
Sympathomimeti b None Not applicable [1]
rep.
c Action P
Noradrenaline/5-
Perfused Artery o ]
HT b No modification Not applicable [1]
rep.
Vasoconstriction P

Experimental Protocols

The detailed experimental protocols were not fully described in the source literature. The
following represents a generalized methodology for the in vivo studies based on the provided
information.
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5.1. In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

e Animal Model: Conscious Spontaneously Hypertensive Rats.

o Drug Administration: R 28935 administered intraperitoneally (i.p.) at doses ranging from 0.63
to 40 mg/kg.

e Blood Pressure and Heart Rate Monitoring: Continuous monitoring of arterial blood pressure
and heart rate via a catheter implanted in the carotid or femoral artery, connected to a
pressure transducer and recording system.

« Tilting Test for Postural Hypotension: Animals would be placed on a tilt table and subjected to
changes in posture (e.g., from horizontal to head-up) to assess changes in blood pressure,
indicative of postural hypotension.

o Comparative Studies: Other antihypertensive agents (guanethidine, mecamylamine) would
be administered to a separate group of animals for comparison of postural hypotensive
effects.

5.2. Central Mechanism of Action Study in Hypertensive Cats

e Animal Model: Conscious cats with surgically induced renal hypertension.

o Drug Administration: A cannula would be stereotaxically implanted into a cerebral ventricle
for intraventricular (i.c.v.) administration. R 28935 (25 pg) was administered through this
cannula.

e Antagonism Study: To test the involvement of alpha-adrenoreceptors, antagonists such as
tolazoline (200 pg) or phentolamine (200 pg) were administered i.c.v. prior to the
administration of R 28935.

» Positive Controls: Clonidine (20 pg) and alpha-methyl-dopa (1 mg) were used as positive
controls to confirm the efficacy of the alpha-adrenoreceptor antagonists in the experimental
setup.

e Physiological Monitoring: Blood pressure and heart rate were monitored continuously.
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Signaling Pathways and Experimental Workflows

The precise molecular target and signaling pathway for R 28935 remain unidentified. The
following diagrams illustrate a conceptual framework for its mechanism and the experimental
logic used to define it.
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Caption: Conceptual signaling pathway for the central action of R 28935.
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Experimental Workflow for Mechanism of Action

Hypertensive Cat Model

TreatmeniGroups (i.c.v. administration)

Phentolamine + R 28935 Phentolamine + Clonidine

Measure Blood Pressure Measure Blood Pressure

Outcome: Outcome:
Blood Pressure Decreased No Change in Blood Pressure

\J \J

Conclusion:
R 28935's hypotensive effect is not
mediated by alpha-adrenoreceptors.

Click to download full resolution via product page

Caption: Logical workflow for differentiating the central mechanism of R 28935.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacological

Profile of R 28935]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1678707#r-28935-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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